Product packaging for 3-(Methoxymethyl)pentane-1,5-diol(Cat. No.:CAS No. 91175-00-7)

3-(Methoxymethyl)pentane-1,5-diol

Cat. No.: B14362044
CAS No.: 91175-00-7
M. Wt: 148.20 g/mol
InChI Key: LRVMFOBOPSQTAU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pentane-1,5-diol is a chemical compound with the molecular formula C7H16O4 . As a diol derivative, it shares a structural relationship with other pentanediols, such as 3-methyl-1,5-pentanediol (C6H14O2), which is known for its application in organic synthesis and as a potential intermediate for polymers and polyurethanes . The specific research value and detailed mechanism of action for this compound are areas of ongoing investigation, as is common with specialized chemical intermediates. The methoxymethyl ether functional group present in this molecule may offer unique reactivity and properties for researchers exploring novel synthetic pathways or developing new materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O3 B14362044 3-(Methoxymethyl)pentane-1,5-diol CAS No. 91175-00-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91175-00-7

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

3-(methoxymethyl)pentane-1,5-diol

InChI

InChI=1S/C7H16O3/c1-10-6-7(2-4-8)3-5-9/h7-9H,2-6H2,1H3

InChI Key

LRVMFOBOPSQTAU-UHFFFAOYSA-N

Canonical SMILES

COCC(CCO)CCO

Origin of Product

United States

Synthetic Pathways and Methodologies for 3 Methoxymethyl Pentane 1,5 Diol

Retrosynthetic Analysis and Precursor Identification for 3-(Methoxymethyl)pentane-1,5-diol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to known chemical reactions. amazonaws.comresearchgate.net

For this compound (IUPAC name: this compound), the analysis can proceed along several pathways. nih.gov

Functional Group Interconversion (FGI) and C-O Disconnection: The methoxymethyl ether is a key functional group. A C-O disconnection at the ether linkage suggests a precursor like 3-(hydroxymethyl)pentane-1,5-triol and a methylating agent, or more practically, reacting pentane-1,5-diol with a methoxymethylating agent. evitachem.com One documented synthesis method aligns with this, involving the reaction of pentane-1,5-diol with methanol (B129727) or other methoxy-containing reagents under acidic or basic catalysis. evitachem.com

C-C Bond Disconnection: The core structure is a 1,5-diol. Such 1,5-difunctionalized compounds are often synthesized via Michael addition. amazonaws.comdeanfrancispress.com This strategy involves disconnecting the carbon chain between C-2 and C-3 or C-3 and C-4. This leads to synthons that can be formed from a Michael acceptor (an α,β-unsaturated carbonyl compound) and a nucleophile like a malonate derivative.

Based on these analyses, several key precursors for the synthesis of this compound and its structural analogs can be identified:

Pentane-1,5-diol evitachem.com

Glutaraldehyde or its derivatives

Biomass-derived molecules like furfural (B47365), which can be converted to 1,5-pentanediol (B104693) osti.govchemicalbook.com

Isobutene and formaldehyde, which are used to synthesize the related 3-methyl-1,5-pentanediol (B147205) google.com

Classical and Contemporary Approaches to 1,5-Diol Synthesis

The synthesis of 1,5-diols is a significant area of chemical manufacturing, as these compounds are valuable monomers for polyesters and polyurethanes. chemicalbook.com

Hydrogenation Strategies in Diol Formation

Hydrogenation of carbonyl and carboxyl functional groups is a fundamental strategy for producing diols.

From Dicarboxylic Esters: A primary industrial route to 1,5-pentanediol involves the hydrogenation of dimethyl glutarate. chemicalbook.com

From Biomass: A more sustainable approach starts with furfural, a platform chemical derived from lignocellulosic biomass. osti.gov The process typically involves:

Hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA). acs.org

Hydrogenolysis of THFA to yield 1,5-pentanediol. This step is challenging and requires selective catalysts, such as rhodium doped with promoters like rhenium (Re) or molybdenum (Mo) on a silica (B1680970) support (Rh-ReOx/SiO₂), to cleave the C-O bond within the ring efficiently. osti.govacs.org

From Aldehydes: The synthesis of the related compound, 3-methyl-1,5-pentanediol, has been achieved through the hydrogenation of β-methylglutaraldehyde using a Raney nickel catalyst under high pressure and temperature. orgsyn.org This demonstrates a direct pathway from a dialdehyde (B1249045) precursor to the corresponding diol.

Below is a table summarizing various hydrogenation methods for producing 1,5-diols.

PrecursorCatalystReaction ConditionsProductYieldReference(s)
Tetrahydrofurfuryl alcohol (THFA)Rh-ReOx/SiO₂Aqueous phase, 120°C, 8 MPa H₂1,5-Pentanediol~71% acs.org
2-Hydroxytetrahydropyran (from furfural)Ru/CAqueous phase1,5-Pentanediol84% (from furfural) osti.gov
Tetrahydropyran-2-yl acetateCu/Zn/Al453 K, 50 bar H₂1,5-Pentanediol54.5% selectivity chemicalbook.com
3,4-Dihydro-2-methoxy-4-methyl-2H-pyranRaney Nickel125°C, >1625 psi H₂3-Methyl-1,5-pentanediol81-83% orgsyn.org
3-Methylene pentane-1,5-diolHydrogenation Catalyst-3-Methyl-1,5-pentanediolHigh google.com

Chain Elongation Techniques

Chain elongation refers to methods that build up the carbon skeleton of a molecule.

Chemical Chain Elongation: The Michael addition reaction is a powerful tool for C-C bond formation and is ideal for creating the 1,5-relationship between functional groups found in precursors to 1,5-diols. amazonaws.com For instance, the reaction of an enolate (from a ketone or malonate ester) with an α,β-unsaturated carbonyl compound generates a 1,5-dicarbonyl compound, which can then be reduced to the corresponding 1,5-diol. Another application is the synthesis of hydrophilic sulfonate diol chain extenders, where a Michael addition between a glycol amine and sodium allyl sulfonate is the key step. google.com

Microbial Chain Elongation: This emerging technique uses anaerobic microbiomes to convert simple carbon sources (e.g., ethanol (B145695), organic wastes) into medium-chain fatty acids (MCFAs). biorxiv.orgfrontiersin.org Organisms such as Clostridium kluyveri are known to produce butyrate (B1204436) and caproate from ethanol and acetate. frontiersin.org Through metabolic engineering, these fatty acid pathways can be extended and functionalized to produce a range of oleochemicals, including diols. biorxiv.org This represents a promising route for the sustainable production of diols from renewable feedstocks.

Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Diols

The central carbon atom (C3) in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is crucial in fields like pharmaceuticals and materials science. rsc.org

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, leading to an excess of one enantiomer.

Asymmetric Reduction: A prevalent strategy for synthesizing chiral 1,3-diols, which can be conceptually extended to 1,5-diols, is the stereoselective reduction of a prochiral ketone precursor. The asymmetric reduction of β-hydroxy ketones using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) is a powerful method for obtaining chiral diols with high enantioselectivity. nih.govacs.org

Asymmetric Alkylation: Chiral diols can be prepared by the enantioselective addition of organometallic reagents to aldehydes. For example, the addition of dialkylzinc reagents to a dialdehyde in the presence of a chiral catalyst, such as N,N-dipropylnorephedrine, can produce chiral diols with high enantiomeric excess. researchgate.net

Dynamic Kinetic Resolution (DKR): This powerful technique combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. For the synthesis of 1,3-diacetates, a process combining enzymatic transesterification with a ruthenium catalyst for epimerization of the alcohol has been developed, achieving high yields and excellent enantioselectivity. nih.gov

MethodCatalyst/ReagentSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference(s)
Asymmetric Aldol/ReductionProline-derived organocatalyst, then CBS-oxazaborolidineAldehyde + KetoneChiral 1,3-Diols>99% acs.org
Asymmetric AlkylationN,N-dipropylnorephedrine / DiisopropylzincDicarbaldehydeChiral Diolup to 98.6% researchgate.net
Dynamic Kinetic Asymmetric TransformationLipase (CALB) + Ru-catalystRacemic 1,3-DiolsEnantiopure syn-1,3-Diacetates>99% nih.gov
Asymmetric Petasis Reaction(S)-VAPOL (chiral diol)Boronates, amines, glyoxylateChiral α-Amino EstersHigh nih.gov

Enzymatic and Biocatalytic Routes to Chiral Diols

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. rsc.orgresearchgate.net

Enzymatic Kinetic Resolution (EKR): Lipases are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. researchgate.net This method is a cornerstone of chiral diol synthesis.

Stereoselective Reduction: Oxidoreductases (also known as dehydrogenases) are enzymes that catalyze reduction reactions. They can convert prochiral diketones or keto-alcohols into chiral diols with very high stereoselectivity. researchgate.net Combining lyases (for C-C bond formation) and oxidoreductases in a two-step cascade allows for the synthesis of all possible stereoisomers of various vicinal diols from simple aldehydes. researchgate.net

Engineered Biosynthetic Pathways: Modern synthetic biology enables the design of entire metabolic pathways within microorganisms like E. coli to produce desired chemicals from simple sugars. A general platform for diol biosynthesis has been designed by combining an amino acid hydroxylase with a reductive pathway (deaminase, decarboxylase, and reductase) to convert amino acids into various branched-chain diols. nih.gov Similarly, transaminases are being engineered to produce chiral amines, which are key precursors for compounds like 3-amino-pentane-1,5-diol. nih.govgoogle.com

Enzyme ClassReaction TypeSubstrateProductKey FeatureReference(s)
LipaseKinetic Resolution (Acylation)Racemic alcohols/diolsChiral Acetate + Chiral AlcoholHigh enantioselectivity, widely applicable nih.govresearchgate.net
Oxidoreductase/DehydrogenaseAsymmetric ReductionKetones/DiketonesChiral Alcohols/DiolsHigh stereoselectivity for -OH group formation researchgate.net
Lyase + OxidoreductaseTwo-step CascadeAldehydesChiral Vicinal DiolsModular synthesis of all stereoisomers researchgate.net
Amino Acid Hydroxylase + Reductive PathwayWhole-cell BiocatalysisAmino AcidsBranched-chain DiolsUtilizes metabolic pathways for synthesis nih.gov
TransaminaseAsymmetric AminationKetonesChiral AminesKey for synthesizing amino-diols nih.gov

Diastereoselective Reduction Methods

The synthesis of this compound from a prochiral precursor, such as a 3-(methoxymethyl)pentane-1,5-dione or a related keto-ester, would necessitate a diastereoselective reduction to control the stereochemistry at the C-1 and C-5 positions relative to the C-3 substituent. While specific studies on the diastereoselective reduction leading to this compound are not prominent in the literature, the principles can be drawn from analogous reductions of substituted ketones and dicarbonyl compounds.

One common strategy to achieve diastereoselectivity is through substrate control, where the existing stereocenter at C-3 directs the approach of the reducing agent to the carbonyl groups. For a precursor like 3-(methoxymethyl)glutaraldehyde, chelation-controlled reduction is a powerful tool. Reagents such as zinc borohydride (B1222165) or those containing lithium or magnesium can coordinate with the methoxy (B1213986) group and the carbonyl oxygen, leading to a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the carbonyl, resulting in a high diastereomeric excess of the syn or anti diol.

For instance, the reduction of β-hydroxy ketones to 1,3-diols has been extensively studied. The use of Red-Al, a chelation-controlled reducing agent, has been shown to be highly effective for the synthesis of 1,2-anti-diols from acetal-protected α-hydroxy ketones. organic-chemistry.org A similar approach could be envisioned for a precursor to this compound.

Another approach involves the use of chiral reducing agents to induce diastereoselectivity. Reagents such as those derived from chiral auxiliaries or catalysts can differentiate between the two enantiotopic faces of the carbonyl groups in a prochiral precursor.

The table below summarizes potential diastereoselective reduction methods applicable to the synthesis of substituted diols, which could be adapted for this compound.

Precursor TypeReducing Agent/CatalystExpected Outcome
β-Alkoxy KetoneZinc BorohydrideHigh syn selectivity through chelation control
β-Alkoxy KetoneSodium Borohydride with CeCl₃ (Luche reduction)High anti selectivity through non-chelation control
Prochiral DiketoneChiral Ruthenium or Rhodium Catalyst with H₂Enantioselective and diastereoselective reduction

It is important to note that the efficiency and selectivity of these methods would need to be empirically determined for the specific substrate leading to this compound.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound can be approached by considering the methoxymethyl group as a protecting group for a hydroxyl function. In this context, the synthesis would start from a triol, specifically 3-hydroxymethyl-1,5-pentanediol. The central hydroxyl group would then be selectively protected as a methoxymethyl (MOM) ether.

The methoxymethyl ether is a common protecting group for alcohols due to its stability under a wide range of conditions, including basic, nucleophilic, and some oxidative and reductive environments. total-synthesis.comadichemistry.com It is, however, readily cleaved under acidic conditions. total-synthesis.comadichemistry.com

The selective protection of the central hydroxyl group in 3-hydroxymethyl-1,5-pentanediol would likely be challenging due to the presence of two primary hydroxyl groups. However, the secondary nature of the central hydroxyl group might allow for some differentiation. A common method for the introduction of a MOM group is the use of methoxymethyl chloride (MOMCl) in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA). adichemistry.com

Alternatively, a more direct synthesis of this compound could start from 3-substituted-1,5-pentanediol precursors where the substituent is a leaving group that can be displaced by a methoxide (B1231860) source.

The table below outlines common reagents for the formation of MOM ethers, which are directly analogous to the formation of the methoxymethyl group in the target molecule.

ReagentBase/CatalystTypical Conditions
Methoxymethyl chloride (MOMCl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane, 0 °C to room temperature
DimethoxymethaneP₂O₅ or Trifluoromethanesulfonic acidChloroform or Dichloromethane, room temperature

A potential complication in the deprotection of MOM-protected 1,3-diols is the formation of methylene (B1212753) acetals, which can be difficult to hydrolyze. thieme-connect.de However, since the target molecule is the MOM-ether itself, this is not a concern for its synthesis but is a relevant consideration if the methoxymethyl group were to be used as a protecting group in a more complex synthesis involving this diol.

Novel Methodological Developments in Alkoxy-Substituted Pentanediol (B8720305) Synthesis

Recent advances in catalysis and sustainable chemistry are opening new avenues for the synthesis of diols, including those with alkoxy substituents. One area of significant interest is the conversion of biomass-derived platform molecules into valuable chemicals. Furfural, for example, can be a starting material for the synthesis of various pentanediols through a series of hydrogenation and hydrogenolysis reactions. researchgate.netrsc.orgresearchgate.net A tailored catalytic system could potentially be developed to introduce a methoxy group during this cascade, leading to alkoxy-substituted pentanediols.

Another modern approach is the use of catalytic C-H activation/functionalization. While not yet demonstrated for a molecule like this compound, it is conceivable that a directed C-H etherification of a 3-methyl-1,5-pentanediol derivative could be developed.

Furthermore, enzymatic catalysis offers a high degree of selectivity and operates under mild conditions. Lipases, for instance, have been used for the selective acylation of diols. researchgate.net It is plausible that other enzymes could be identified or engineered for the selective etherification of a triol precursor to yield this compound.

A recent patent describes a novel route to 3-methyl-1,5-pentanediol starting from isobutene and formaldehyde. google.com This highlights the ongoing industrial interest in developing cost-effective and scalable syntheses for substituted pentanediols. Adapting such a process to incorporate a methoxymethyl group could be a future direction of research.

The following table lists some novel approaches that could be explored for the synthesis of alkoxy-substituted pentanediols.

MethodologyPrecursorKey Features
Biomass ConversionFurfuralSustainable feedstock, multi-step catalytic cascade
C-H Functionalization3-Methyl-1,5-pentanediol derivativeHigh atom economy, requires development of specific catalyst
Enzymatic Synthesis3-Hydroxymethyl-1,5-pentanediolHigh selectivity, mild reaction conditions

While these methods are currently speculative for the direct synthesis of this compound, they represent the forefront of synthetic organic chemistry and may provide viable routes in the future.

Chemical Transformations and Derivatization of 3 Methoxymethyl Pentane 1,5 Diol

Reactions Involving Hydroxyl Functionalities of 3-(Methoxymethyl)pentane-1,5-diol

The two primary hydroxyl (-OH) groups are the most reactive sites in the molecule, readily participating in reactions typical of alcohols.

Esterification: this compound reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. evitachem.com This reaction is a fundamental transformation for producing a wide array of derivatives with varied properties. The esterification process can be catalyzed by acids or enzymes. medcraveonline.com

A general representation of the esterification reaction is as follows:

R-COOH + HOCH₂CH₂CH(CH₂OCH₃)CH₂CH₂OH → R-COOCH₂CH₂CH(CH₂OCH₃)CH₂CH₂OH + H₂O

Etherification: The hydroxyl groups can also undergo etherification by reacting with alkyl halides or other alkylating agents in the presence of a base. This results in the formation of dialkoxy derivatives.

Transformations at the Methoxymethyl Moiety

The methoxymethyl (MOM) group is a well-established protecting group for alcohols in organic synthesis due to its stability under a range of conditions. morressier.comadichemistry.com

Cleavage of the Methoxymethyl Ether: The MOM ether in this compound can be cleaved under acidic conditions to yield 3-hydroxymethylpentane-1,5-diol. adichemistry.commasterorganicchemistry.com This deprotection is a critical step in synthetic routes where the hydroxyl group at the 3-position needs to be revealed after other transformations have been carried out.

Various reagents and conditions can be employed for the cleavage of MOM ethers, including:

Acid Hydrolysis: Treatment with strong acids like hydrochloric acid or sulfuric acid in an aqueous or alcoholic solvent is a common method. adichemistry.commasterorganicchemistry.com

Lewis Acids: Reagents such as bismuth trichloride (B1173362) (BiCl₃) have been shown to facilitate the removal of MOM ethers under mild conditions. morressier.comrsc.org The use of "green" bismuth reagents offers advantages in terms of cost and ease of handling. morressier.com

Silyl (B83357) Reagents: Trialkylsilyl triflates, in combination with 2,2′-bipyridyl, can be used for the chemoselective transformation of MOM ethers. nih.govresearchgate.net

It is important to note that the reactivity can differ between aliphatic and aromatic MOM ethers. nih.gov

Cyclization and Heterocyclic Compound Formation from this compound

Intramolecular reactions of diols can lead to the formation of cyclic ethers. evitachem.com In the case of this compound, dehydration under acidic conditions can potentially lead to the formation of substituted tetrahydropyran (B127337) derivatives. evitachem.com The specific conditions of the reaction, such as the type of acid catalyst and temperature, would influence the outcome and the yield of the cyclized product. The formation of seven-membered heterocyclic compounds, such as evitachem.commasterorganicchemistry.comoxazepanes, has been achieved through intramolecular cyclization of diols, highlighting a potential pathway for creating complex heterocyclic structures from diol precursors. researchgate.net Heterocyclic compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. openmedicinalchemistryjournal.com

Oligomerization and Polymerization Reactions of this compound as a Monomer

The difunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization. It can be used to synthesize polyesters and polyurethanes. evitachem.comkuraray.eu

This compound can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. kuraray.eu The structure of the resulting polyester (B1180765) is influenced by the specific diacid used in the polymerization. The central methoxymethyl group in the diol can impart unique properties to the polyester, such as increased flexibility and altered solubility.

The general reaction for polyester formation is:

n HOCH₂CH₂CH(CH₂OCH₃)CH₂CH₂OH + n HOOC-R-COOH → [-OCH₂CH₂CH(CH₂OCH₃)CH₂CH₂OOC-R-CO-]n + 2n H₂O

Research on similar diols, like 1,5-pentanediol (B104693), has shown their utility in creating renewable polyesters with varying thermal properties depending on the comonomers used. mdpi.com

In polyurethane chemistry, this compound can act as a chain extender or be used to create polyols. evitachem.comkuraray.eu Polyols are key components in the synthesis of polyurethanes, reacting with diisocyanates to form the polyurethane linkage. kuraray.eu The use of diols like 3-methyl-1,5-pentanediol (B147205), an isomer of this compound, has been shown to produce polyurethanes with desirable properties such as softness, transparency, and water resistance. kuraray.eukuraray.comisoprene-chemicals.com

The reaction to form a polyurethane is as follows:

n HOCH₂CH₂CH(CH₂OCH₃)CH₂CH₂OH + n OCN-R-NCO → [-OCH₂CH₂CH(CH₂OCH₃)CH₂CH₂O-CO-NH-R-NH-CO-]n

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methoxymethyl Pentane 1,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-(Methoxymethyl)pentane-1,5-diol. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides information on the connectivity of atoms, the number of different types of protons and carbons, and their spatial relationships.

¹H NMR Spectroscopy provides data on the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration. For this compound, the spectrum is expected to show signals corresponding to the methoxy (B1213986) group, the various methylene (B1212753) groups, the single methine proton, and the hydroxyl protons. The hydroxyl proton signal can be broad and may not show coupling, depending on the solvent and concentration.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display distinct signals for the methoxy carbon, the primary alcohol carbons, the secondary carbons in the pentane (B18724) chain, the methine carbon, and the carbon of the methoxymethyl side chain.

While specific, experimentally-derived high-resolution NMR data for this compound is not widely published, a predicted spectrum can be constructed based on its known structure. The central carbon (C3) is a prochiral center, meaning the adjacent methylene protons (at C2 and C4) are diastereotopic and would be expected to show distinct chemical shifts and complex splitting patterns in a high-resolution spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
-OC H₃~ 3.3Singlet (s)~ 59
-OC H₂-~ 3.4Doublet (d)~ 74
C H(CH₂OH)₂~ 2.0Multiplet (m)~ 42
-C H₂CH₂OH~ 1.6Multiplet (m)~ 35
-CH₂C H₂OH~ 3.6Triplet (t)~ 61
-OH Variable (Broad)Singlet (s)-

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₇H₁₆O₃. nih.gov

The molecular weight of this compound is 148.20 g/mol , and its exact mass is 148.109944 Da. nih.gov

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways for this molecule would likely include:

Loss of a water molecule ([M-H₂O]⁺) from one of the alcohol groups.

Loss of a methoxy radical ([M-•OCH₃]⁺) leading to a prominent peak.

Cleavage of the C-C bond alpha to the hydroxyl groups.

Cleavage at the ether linkage , resulting in fragments corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺) and the remaining diol radical, or vice versa.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Ion Fragmentation Pathway
148[C₇H₁₆O₃]⁺•Molecular Ion (M⁺)
130[C₇H₁₄O₂]⁺•Loss of H₂O
117[C₆H₁₃O₂]⁺Loss of •OCH₃
103[C₅H₁₁O₂]⁺Cleavage and loss of •CH₂OCH₃
87[C₄H₇O₂]⁺Alpha cleavage next to a hydroxyl group
45[CH₅O]⁺ or [C₂H₅O]⁺[CH₂OH]⁺ or [CH₂OCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by the presence of both hydroxyl and ether functional groups.

The key diagnostic absorptions would be:

A strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in the alcohol groups. The broadness is due to hydrogen bonding.

Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ range, typical for alkane structures.

A distinct C-O stretching vibration for the ether linkage, typically appearing in the 1070-1150 cm⁻¹ region.

C-O stretching vibrations for the primary alcohol groups, which are also expected in the 1050-1085 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Functional Group Intensity
3600 - 3200O-H stretchAlcohol (H-bonded)Strong, Broad
3000 - 2850C-H stretchAlkane (CH, CH₂, CH₃)Strong
1470 - 1450C-H bendAlkane (CH₂)Variable
1150 - 1070C-O stretchEtherStrong
~1085 - 1050C-O stretchPrimary AlcoholStrong

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Studies

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

This compound, with the structure HOCH₂CH₂-CH(CH₂OCH₃)-CH₂CH₂OH, is an achiral molecule. It does not possess a stereocenter and therefore lacks optical activity. As a result, it will not produce a signal in an ECD spectrum under standard conditions.

However, it is noteworthy that the central carbon atom (C3) is a prochiral center. This means that if one of the two identical side chains (e.g., the -CH₂CH₂OH groups) were chemically modified to be different from the other, C3 would become a chiral center. Similarly, if the molecule were to form a complex with a chiral auxiliary or a metal center in a specific, rigid conformation, it could potentially induce a measurable ECD signal. For the isolated molecule itself, though, ECD is not an applicable technique for structural analysis.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and thermally stable compounds. nist.gov Due to the presence of two polar hydroxyl groups, this compound has a relatively high boiling point and may exhibit poor peak shape (tailing) on common GC columns. To overcome this, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile silyl (B83357) ethers (e.g., by reacting with BSTFA) prior to analysis. This process improves chromatographic behavior and allows for effective separation and subsequent identification by the mass spectrometer. A polar capillary column is often suitable for the analysis of diols and ethers. sigmaaldrich.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the purification and purity assessment of compounds like diols. Since this compound lacks a significant UV-absorbing chromophore, detection can be challenging with standard UV-Vis detectors. Alternative detection methods are more suitable:

Refractive Index (RI) Detection: Sensitive to changes in the refractive index of the eluent, making it a universal detector for non-absorbing compounds in isocratic separations.

Evaporative Light Scattering Detection (ELSD): This detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles, providing a near-universal response.

Reversed-phase HPLC, using a C18 or C8 column with a mobile phase such as a water/acetonitrile or water/methanol (B129727) gradient, is a common approach for separating polyols and related compounds. oup.com

Table 4: Summary of Chromatographic Techniques for this compound Analysis

Technique Typical Stationary Phase Mobile Phase / Carrier Gas Detection Key Considerations
GC-MS Polar (e.g., Polyethylene (B3416737) Glycol) or Non-polar (e.g., Polysiloxane)Inert Gas (He, H₂)Mass Spectrometry (MS)Derivatization (silylation) of hydroxyl groups is recommended to improve volatility and peak shape.
HPLC Reversed-Phase (C18, C8)Water/Acetonitrile or Water/MethanolRefractive Index (RI), Evaporative Light Scattering (ELSD)Lack of UV chromophore requires universal detectors like RI or ELSD. Isocratic elution is necessary for RI detection.

Computational Chemistry and Theoretical Studies of 3 Methoxymethyl Pentane 1,5 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure of molecules. These calculations provide insights into molecular orbitals, charge distribution, and reactivity. nih.gov

Electronic Structure: The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For a molecule like 3-(Methoxymethyl)pentane-1,5-diol, the oxygen atoms of the hydroxyl and ether groups are expected to have the highest electron density, making them likely sites for electrophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Descriptor Formula Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of electrophilic power.

This table outlines key reactivity descriptors derived from quantum chemical calculations and their significance in predicting molecular behavior.

For analogous molecules like dimethyl ether and ethanol (B145695), quantum chemical calculations have been used to determine their electronic structure and thermodynamic properties. researchgate.net These studies show that the presence of oxygen atoms significantly influences the molecular electrostatic potential, creating electron-rich regions that are susceptible to reaction. researchgate.net Similarly, for this compound, the oxygen atoms would be the primary sites of interaction.

The reactivity of diols can also be influenced by the reaction environment. For instance, in the presence of an acid catalyst, the hydroxyl groups can be protonated, which facilitates reactions like cyclization to form cyclic ethers. youtube.comwikipedia.org Theoretical studies can model these reaction mechanisms and determine the energy barriers associated with them.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For a flexible molecule like this compound, a multitude of conformations are possible, each with a different energy level. Identifying the most stable conformers is crucial as they often dictate the molecule's physical properties and biological activity.

Molecular Mechanics: This method uses classical physics to model the potential energy surface of a molecule. It is computationally less expensive than quantum methods and is well-suited for exploring the conformational space of large molecules. The energy of a conformation is calculated as a sum of terms related to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For substituted cyclohexanes, a related class of compounds, conformational analysis shows that substituents prefer to be in an equatorial position to minimize steric hindrance. libretexts.orgutexas.edu For an acyclic molecule like this compound, the key factors will be the gauche and anti arrangements of the carbon backbone and the potential for intramolecular hydrogen bonding.

A study on 2,4-pentanediol, a related diol, utilized nuclear magnetic resonance (NMR) spectroscopy to determine its conformation in solution, highlighting the interplay of steric and hydrogen bonding effects. acs.org Theoretical calculations can complement such experimental data by providing a detailed energetic ranking of the possible conformers.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

QSPR is a computational technique that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. nih.govmdpi.com These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

Molecular Descriptors: A wide range of molecular descriptors can be calculated to encode different aspects of a molecule's structure. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.netresearchgate.net

Model Development: Once the descriptors are calculated for a set of molecules with known properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSPR model. nih.gov The predictive power of the model is then validated using an external set of compounds.

Several QSPR studies have been successfully applied to predict the physicochemical properties of alcohols, such as boiling point, water solubility, and n-octanol-water partition coefficient. nih.govnih.govacs.orgresearchgate.net These studies often use a combination of topological and quantum chemical descriptors to achieve high accuracy. For a compound like this compound, QSPR models developed for alcohols and polyols could be used to estimate its properties, even in the absence of experimental data. acs.org

Property Relevant Descriptors Significance
Boiling PointMolecular weight, polarizability, hydrogen bonding capacityReflects intermolecular forces.
Water SolubilityPolar surface area, logP, hydrogen bond donors/acceptorsGoverns behavior in aqueous environments.
ViscosityMolecular size and shape, intermolecular interactionsImportant for fluid dynamics applications.

This table illustrates examples of properties that can be predicted using QSPR and the types of descriptors that are typically important for each.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes like conformational changes, diffusion, and intermolecular interactions.

Simulating Bulk Properties: MD simulations can be used to predict the bulk properties of this compound as a liquid. By simulating a box of many molecules, properties such as density, viscosity, and diffusion coefficients can be calculated. These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system.

Intermolecular Interactions: A key application of MD is to study how molecules interact with each other and with their environment. For this compound, MD simulations could be used to investigate:

Hydrogen bonding networks: In the liquid state, diols form extensive hydrogen bond networks. kcl.ac.ukkcl.ac.uk MD simulations can characterize the dynamics and structure of these networks, which are crucial for understanding the liquid's properties.

Interactions with other molecules: The interaction of this compound with other molecules, such as in a solvent mixture or at an interface, can be studied. nih.govresearchgate.net For example, simulations of diols interacting with lipid membranes have shown how they can alter the membrane's structure. kcl.ac.ukkcl.ac.uk

Solvation of other species: The ability of this compound to act as a solvent for other compounds can be explored by simulating a solute molecule within a box of the diol.

Environmental Behavior and Fate Research of 3 Methoxymethyl Pentane 1,5 Diol

Environmental Distribution and Compartmentalization Modeling

The environmental distribution of a chemical compound is largely governed by its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients. For 3-(Methoxymethyl)pentane-1,5-diol, the presence of two hydroxyl (-OH) groups suggests a high affinity for water, leading to significant water solubility. The methoxymethyl group, containing an ether linkage, also contributes to its hydrophilic character.

Compartmentalization modeling, which predicts the environmental compartment (air, water, soil, or sediment) where a chemical is likely to accumulate, would rely on these properties. Due to its expected high water solubility and low volatility, this compound is anticipated to predominantly reside in the aqueous phase if released into the environment. Its potential for soil and sediment sorption is likely to be low, as the hydrophilic nature of the molecule would limit its partitioning into organic matter.

Table 1: Estimated Physicochemical Properties and Predicted Environmental Distribution of this compound and Related Compounds

PropertyThis compound (Estimated)1,5-Pentanediol (B104693) (Analog)Diethylene Glycol (Analog)Predicted Environmental Compartment
Molecular Formula C7H16O3C5H12O2C4H10O3-
Molecular Weight ( g/mol ) 148.20 nih.gov104.15106.12-
Water Solubility HighHighVery HighWater
Vapor Pressure LowLowLowWater/Soil
Log Kow (Octanol-Water Partition Coefficient) LowLowLowWater

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes and products. The synthesis and application of this compound can be evaluated through this lens.

Green Synthesis:

Traditional synthesis routes for such specialty diols may involve petroleum-based feedstocks and harsh reaction conditions. The application of green chemistry principles would encourage the development of more sustainable synthetic pathways.

Use of Renewable Feedstocks: A key principle of green chemistry is the use of renewable rather than depleting raw materials. There is growing interest in producing polyols from bio-based sources such as vegetable oils, biomass, or agricultural waste. creative-proteomics.commdpi.com For instance, 1,5-pentanediol, a related diol, can be synthesized from biomass-derived furfural (B47365). pcimag.comprinceton.edu A similar bio-based route could potentially be developed for this compound, for example, by utilizing platform chemicals derived from the biorefinery process.

Catalysis: The use of efficient and selective catalysts can minimize waste and energy consumption. Green catalytic methods, such as those employing reusable solid acid catalysts or biocatalysts, could be explored for the synthesis of this compound. nih.govrsc.org For example, a green catalytic protocol has been reported for the methoxymethylation of primary amides using methanol (B129727) with dihydrogen release, showcasing a sustainable approach to forming methoxymethyl ethers. rsc.org

Green Applications:

The applications of this compound could also align with green chemistry principles. Its properties as a diol suggest potential use as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of this diol could modify the properties of these polymers, and if derived from renewable resources, it would contribute to the development of more sustainable materials. nih.gov Furthermore, its potential biodegradability would be an asset in applications where end-of-life environmental impact is a concern.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to this compound
Prevention Designing synthesis to minimize waste.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Using safer solvents or minimizing their use.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure.
Use of Renewable Feedstocks Utilizing raw materials derived from renewable sources like biomass. creative-proteomics.commdpi.com
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. nih.gov
Design for Degradation Designing chemical products that break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies for real-time monitoring to prevent pollution.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.